7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit varied biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyrimidine scaffold and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives also show significant CDK2 inhibitory activity and are being explored for their anticancer potential.
Uniqueness: 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of the chlorine atom at the 7-position and the phenyl group at the 3-position contribute to its distinct pharmacological profile .
Biological Activity
7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique pyrazolo-pyrimidine scaffold, characterized by a chlorine atom at the 7-position and a phenyl group at the 3-position. This specific substitution pattern is crucial for its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antiparasitic Activity : The compound has demonstrated effectiveness against various parasitic infections, making it a candidate for further development in this area .
- Antifungal and Antimicrobial Properties : It has shown significant antifungal and antimicrobial activities, which could be leveraged in the development of new antibiotics .
- Antiproliferative Effects : In cancer research, this compound has exhibited antiproliferative properties against several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). Studies report IC50 values indicating potent cytotoxicity, with some derivatives achieving IC50 values as low as 0.3 µM against specific targets .
The mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is pivotal in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. This was evidenced by studies showing significant cell cycle arrest during the G0–G1 phase and increased apoptosis markers in treated cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated various derivatives of pyrazolo[3,4-d]pyrimidine against MCF-7 and HCT116 cancer cell lines. The most potent compounds showed IC50 values ranging from 0.3 to 24 µM, indicating strong antiproliferative activity .
- Cell Cycle Analysis : Research demonstrated that treatment with 7-Chloro-3-phenyl derivatives led to significant changes in cell cycle distribution, with increased populations in the G0–G1 phase and decreased populations in the S phase compared to controls. This suggests effective induction of cell cycle arrest .
- Molecular Docking Studies : Computational studies have shown that these compounds exhibit favorable binding interactions with CDK2 and other relevant targets, providing insights into their potential as therapeutic agents against various cancers .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazolo derivatives:
Compound Type | Biological Activity | IC50 Range |
---|---|---|
Pyrazolo[3,4-b]pyridines | Anticancer | Varies |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | CDK2 Inhibition | Varies |
7-Chloro-3-phenyl derivatives | Antiproliferative | 0.3 - 24 µM |
Properties
IUPAC Name |
7-chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGYRLFLSIQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855918 |
Source
|
Record name | 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-84-9 |
Source
|
Record name | 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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